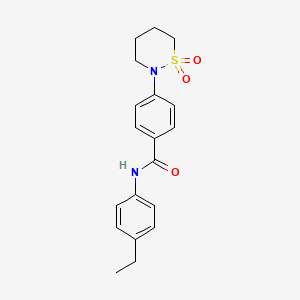

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-ethylphenyl)benzamide

CAS No.: 899756-73-1

Cat. No.: VC4525711

Molecular Formula: C19H22N2O3S

Molecular Weight: 358.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899756-73-1 |

|---|---|

| Molecular Formula | C19H22N2O3S |

| Molecular Weight | 358.46 |

| IUPAC Name | 4-(1,1-dioxothiazinan-2-yl)-N-(4-ethylphenyl)benzamide |

| Standard InChI | InChI=1S/C19H22N2O3S/c1-2-15-5-9-17(10-6-15)20-19(22)16-7-11-18(12-8-16)21-13-3-4-14-25(21,23)24/h5-12H,2-4,13-14H2,1H3,(H,20,22) |

| Standard InChI Key | RUZRNRBPLUFRII-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |

Introduction

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-ethylphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides and thiazine derivatives. This compound is characterized by its complex molecular structure, which includes a thiazine ring and a benzamide moiety. The presence of these functional groups allows it to interact with biological systems, making it a potential candidate for various pharmaceutical applications.

Synthesis

The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-ethylphenyl)benzamide typically involves multi-step organic reactions. These may include:

-

Step 1: Preparation of the thiazine ring.

-

Step 2: Synthesis of the benzamide moiety.

-

Step 3: Coupling of the thiazine and benzamide parts.

Reactions are usually conducted under controlled conditions to optimize yield and purity.

Biological Activity

While specific biological activity data for 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-ethylphenyl)benzamide are not available, compounds with similar structures have shown potential as antimicrobial and anticancer agents. For example, thiazine derivatives have been explored for their diverse biological activities, including antimicrobial and anticancer properties .

Research Findings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume